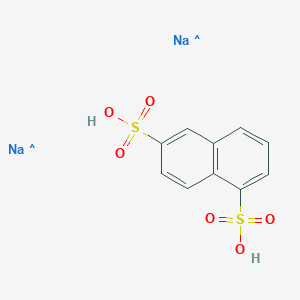
CID 57368951
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthalenedisulfonic Acid Disodium Salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is highly soluble in water . This compound is widely used in various industrial applications, particularly in the production of dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Naphthalenedisulfonic Acid Disodium Salt typically involves the sulfonation of naphthalene. The process includes the following steps :
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 6 positions.
Neutralization: The resulting 1,6-naphthalenedisulfonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves the following steps :
Mixing: 1,6-Naphthalenedisulfonic acid and water are mixed in a reactor.
Heating: The mixture is heated to 40-60°C to dissolve the acid.
pH Adjustment: The pH is adjusted to 2-4 using a 30% sodium hydroxide solution.
Crystallization: The solution is cooled to 30-40°C to induce crystallization.
Filtration: The crystallized product is filtered and further purified.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthalenedisulfonic Acid Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can occur with reagents like chlorosulfonic acid.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields naphthalenediols.
Substitution: Forms various sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,6-Naphthalenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research :
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential antitumor activity.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various reactions.
Mecanismo De Acción
The mechanism of action of 1,6-Naphthalenedisulfonic Acid Disodium Salt involves its interaction with various molecular targets . It can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,6-Naphthalenedisulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propiedades
Fórmula molecular |
C10H8Na2O6S2 |
|---|---|
Peso molecular |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clave InChI |
HKZOFWPBWQFQJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
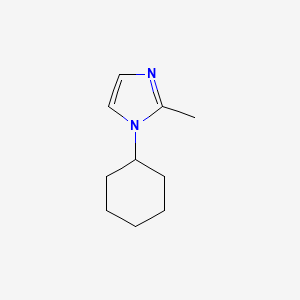
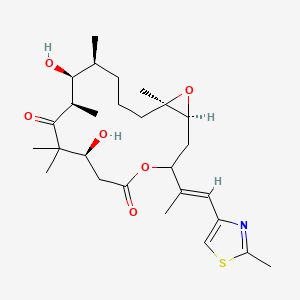
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
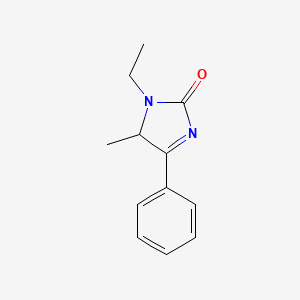
![2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B12826517.png)

![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
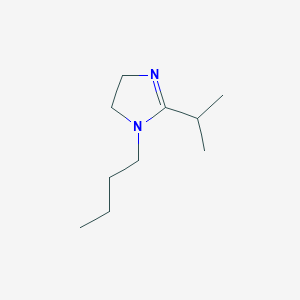
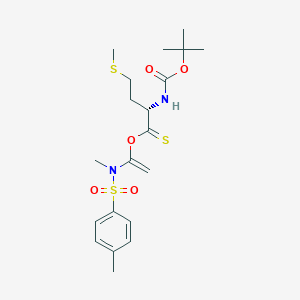
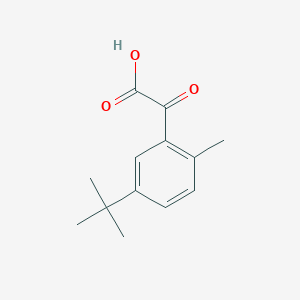
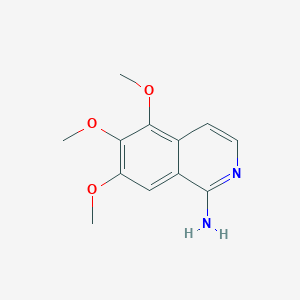
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
